N-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)-4-ethyl-N-tosylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis
This involves studying the reactions the compound can undergo. It includes the study of its reactivity, the conditions under which it reacts, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, acidity or basicity (pKa), UV/Vis absorption spectra, etc .Scientific Research Applications
Building Blocks in Organic Synthesis
Piperazine derivatives, such as the compound , serve as useful building blocks or intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Biological Activities
These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . The diverse biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring, thereby enhancing favorable interaction with macromolecules .
Drug Discovery
Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery .
Crystal Structure Studies
The structures of piperazine derivatives have been confirmed by single crystal X-ray diffraction analysis . This helps in understanding the molecular structure and intermolecular interactions, which are crucial for their biological activities.
Antibacterial and Antifungal Activities
Both the compounds have been studied against several microorganisms, and were found to be moderately active . This suggests potential applications in the development of new antibacterial and antifungal agents.
Anticancer Activities
Some piperazine derivatives have shown potential anticancer activities . For example, a compound with a similar structure, (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4 carboxamide, is a reversible inhibitor of Bruton Kinase (BTK), a nonreceptor tyrosine kinase, that represents a major therapeutic target for B-cell-driven malignancies .
CDK4/6 Inhibitors
CDK4/6 inhibitors are a class of drugs that target specific enzymes, called CDK4 and CDK6. CDK4/6 inhibitors disrupt the signals that stimulate the proliferation of malignant (cancer) cells . Piperazine derivatives could potentially be used in the development of these inhibitors.
Synthesis of Active Pharmaceutical Ingredients
Piperazine derivatives are employed as intermediates in the synthesis of active pharmaceutical ingredients such as ofloxacin, rifampicin, clozapine, sildenafil, trifluoperazine, and zopiclone .
Mechanism of Action
Target of Action
Similar compounds have been found to target specific enzymes or receptors
Mode of Action
It’s common for compounds of this nature to interact with their targets by binding to active sites, thereby modulating the activity of the target . The exact interaction and resulting changes would depend on the specific target and the structure of the compound.
Biochemical Pathways
Based on the potential targets, this compound could affect various biochemical pathways related to the function of the target . The downstream effects would depend on the specific pathway and how the activity of the target is modulated.
Pharmacokinetics
These properties would determine the bioavailability of the compound, which is crucial for its effectiveness .
Result of Action
The effects would likely be related to the modulation of the target’s activity, which could lead to changes in cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(4-carbamoylanilino)-2-oxoethyl]-4-ethyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O5S/c1-3-26-12-14-27(15-13-26)23(31)28(34(32,33)20-10-4-17(2)5-11-20)16-21(29)25-19-8-6-18(7-9-19)22(24)30/h4-11H,3,12-16H2,1-2H3,(H2,24,30)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQVVGRCJKHZPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.